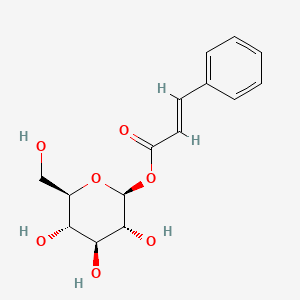

1-O-trans-Cinnamoyl-beta-D-glucopyranose

Overview

Description

1-O-trans-Cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of beta-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position . This compound is a derivative of cinnamic acid and glucose, and it is known for its presence in various natural sources, including fruits like cashew apples .

Mechanism of Action

Target of Action

1-O-trans-Cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of β-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position

Mode of Action

It is known that the compound is an “energy-rich” (activated) acyl-donor, comparable to coa-thioesters . This suggests that it may participate in biochemical reactions as an acyl donor.

Biochemical Pathways

It is known to be involved in the alcohol cinnamoyltransferase activity in fruits of cape gooseberry (physalis peruviana) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a natural product that can be isolated from fruits , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant, the maturity of the fruit, and the specific variety of the plant.

Biochemical Analysis

Biochemical Properties

1-O-trans-Cinnamoyl-beta-D-glucopyranose acts as an energy-rich acyl-donor in biochemical reactions, comparable to CoA-thioesters . It interacts with enzymes such as alcohol O-cinnamoyltransferase, which catalyzes the transfer of the cinnamoyl group to alcohols, forming alkyl cinnamates and glucose . This interaction is crucial for the formation of aroma esters in fruits, contributing to their flavor profile .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect the metabolism of cells by acting as a substrate for specific enzymes, thereby altering the levels of certain metabolites . This compound also plays a role in the formation of glycoconjugates, which are essential for cell-cell communication and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as an acyl-donor in enzymatic reactions, facilitating the transfer of the cinnamoyl group to various acceptor molecules . This process can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the formation of aroma esters in fruits. It interacts with enzymes such as alcohol O-cinnamoyltransferase, which catalyzes the transfer of the cinnamoyl group to alcohols . This interaction affects the metabolic flux and levels of certain metabolites, contributing to the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity . It is directed to these compartments through targeting signals and post-translational modifications, which ensure its proper localization and function . This localization is crucial for its role in various biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-trans-Cinnamoyl-beta-D-glucopyranose can be synthesized through enzymatic reactions involving alcohol O-cinnamoyltransferase. This enzyme catalyzes the transfer of the cinnamoyl group from cinnamic acid to beta-D-glucose . The reaction typically requires specific conditions such as the presence of UDP-glucose and sinapic acid .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources. For instance, it can be isolated from cashew apple juice, where its concentration increases significantly during the ripening process . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 1-O-trans-Cinnamoyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the cinnamoyl group.

Substitution: The cinnamoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce cinnamyl alcohol derivatives .

Scientific Research Applications

1-O-trans-Cinnamoyl-beta-D-glucopyranose has several scientific research applications:

Comparison with Similar Compounds

trans-Cinnamic Acid: A precursor to 1-O-trans-Cinnamoyl-beta-D-glucopyranose, known for its antimicrobial and antioxidant properties.

Cinnamyl Alcohol: A reduction product of cinnamic acid, used in fragrances and flavorings.

Cinnamoyl Glucosides: Other derivatives of cinnamic acid and glucose, with varying biological activities.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of cinnamic acid and glucose. This combination enhances its solubility and bioavailability, making it more effective in various applications compared to its individual components .

Biological Activity

1-O-trans-Cinnamoyl-beta-D-glucopyranose (CGBG) is a phenolic compound primarily isolated from the cashew apple (Anacardium occidentale L.). This compound has garnered interest due to its potential biological activities, including antioxidant, antidiabetic, and anticancer properties. This article explores the biological activity of CGBG, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized as an O-acyl carbohydrate with a molecular formula of C₁₅H₁₈O₇. It features a beta-D-glucose moiety linked to a trans-cinnamoyl group at the anomeric position. The compound is predominantly found in the epidermis of cashew apples, with concentrations reaching up to 85 mg/100 g in certain genotypes .

Antioxidant Activity

CGBG exhibits significant antioxidant properties, which are critical for neutralizing reactive oxygen species (ROS) that contribute to cellular damage and various diseases. Studies have shown that phenolic compounds like CGBG can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant capacity of CGBG has been compared with other phenolic compounds, demonstrating its potential as a natural antioxidant agent.

Antidiabetic Effects

Research indicates that CGBG may play a role in glucose metabolism and insulin sensitivity. In vitro studies have demonstrated that CGBG can enhance glucose uptake in muscle cells, potentially aiding in the management of diabetes . A study involving alloxan-induced diabetic rats showed that administration of beverages containing CGBG resulted in significant reductions in blood glucose levels compared to untreated controls .

Table 1: Effects of CGBG on Blood Glucose Levels in Diabetic Rats

| Treatment Group | Blood Glucose Level (mg/dL) | Statistical Significance (p-value) |

|---|---|---|

| Untreated | 250 ± 15 | - |

| G1 (100 mg/kg) | 180 ± 10 | p < 0.05 |

| G2 (200 mg/kg) | 175 ± 12 | p < 0.05 |

| G3 (400 mg/kg) | 178 ± 11 | p > 0.05 |

Anticancer Activity

CGBG has been evaluated for its antiproliferative effects against various cancer cell lines. A notable study assessed its impact on HepG2 human liver cancer cells, revealing a dose-dependent reduction in cell viability . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through oxidative stress pathways.

Case Study: Antiproliferative Activity Against HepG2 Cells

In vitro experiments demonstrated that treatment with CGBG resulted in:

- Cell Viability Reduction : Significant decrease in viability at concentrations above 50 µg/mL.

- Mechanism : Induction of apoptosis confirmed by increased caspase activity.

The biological activities of CGBG can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging ROS and enhancing endogenous antioxidant enzyme activities.

- Regulation of Metabolic Pathways : Modulating insulin signaling pathways to improve glucose uptake.

- Induction of Apoptosis : Activating apoptotic pathways in cancer cells through oxidative stress mechanisms.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGRGYBLAHPYOM-HOLMNUNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286331 | |

| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-96-4 | |

| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.